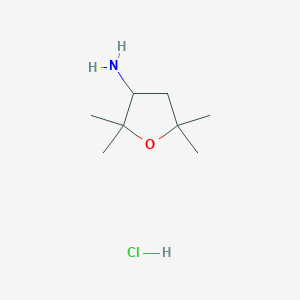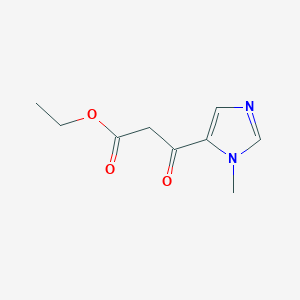
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride
Vue d'ensemble
Description
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride (TMTHA-HCl) is an organic compound that belongs to the family of tetramethyl tetrahydrofuran (TTHF) compounds. It is a white crystalline solid with a melting point of 204-205 °C and a solubility of 0.2 g/mL in water. TMTHA-HCl has been widely studied due to its unique properties and potential applications.
Applications De Recherche Scientifique
Solvent Use in Organic Synthesis
The compound is known for its solvent properties, particularly in organic synthesis. It can replace traditional solvents like toluene and tetrahydrofuran (THF) due to its non-polar nature and stability against peroxide formation . This makes it an excellent choice for reactions that are sensitive to peroxides or require a non-polar environment.
NMR Spectroscopy
In the field of analytical chemistry, specifically nuclear magnetic resonance (NMR) spectroscopy, this compound is used as a reference or solvent. Its unique chemical shifts can help in the identification and analysis of other compounds .
Chemical Synthesis
This compound serves as a reagent in chemical synthesis. Its reactivity with various organic molecules allows for the creation of complex compounds, particularly in the development of pharmaceuticals and agrochemicals .
Photolysis Research
The compound undergoes photolysis under UV light, making it a subject of interest in environmental chemistry studies. The products of its photolysis can be analyzed to understand the breakdown of similar compounds in natural settings .
Green Chemistry
It has been identified as a safer, bio-based alternative to traditional solvents. Its production and use align with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes .
Material Science
In material science, this compound is used in the synthesis of polymers and resins. Its ability to react with various monomers makes it a valuable tool in creating new materials with desired properties .
Catalysis
The compound can act as a ligand in catalysis, influencing the rate and selectivity of chemical reactions. This application is crucial in industrial processes where efficiency and precision are paramount .
Fluorination Reactions
It is used in fluorination reactions to introduce fluorine atoms into organic molecules. This is particularly useful in the pharmaceutical industry, where fluorinated compounds often have enhanced biological activity .
Propriétés
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5-6(9)8(3,4)10-7;/h6H,5,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCGRGWYULYCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B1432047.png)











